Cas no 1806957-02-7 (2-(Difluoromethyl)-5-methoxy-6-methylpyridine-3-sulfonamide)

2-(Difluoromethyl)-5-methoxy-6-methylpyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-5-methoxy-6-methylpyridine-3-sulfonamide
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- Inchi: 1S/C8H10F2N2O3S/c1-4-5(15-2)3-6(16(11,13)14)7(12-4)8(9)10/h3,8H,1-2H3,(H2,11,13,14)
- InChI Key: XGHUVHIIYBRMCS-UHFFFAOYSA-N
- SMILES: S(C1=CC(=C(C)N=C1C(F)F)OC)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 331
- Topological Polar Surface Area: 90.7
- XLogP3: 0.4
2-(Difluoromethyl)-5-methoxy-6-methylpyridine-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029018616-250mg |
2-(Difluoromethyl)-5-methoxy-6-methylpyridine-3-sulfonamide |
1806957-02-7 | 95% | 250mg |
$989.80 | 2022-03-31 | |
Alichem | A029018616-1g |
2-(Difluoromethyl)-5-methoxy-6-methylpyridine-3-sulfonamide |
1806957-02-7 | 95% | 1g |
$2,779.20 | 2022-03-31 | |
Alichem | A029018616-500mg |
2-(Difluoromethyl)-5-methoxy-6-methylpyridine-3-sulfonamide |
1806957-02-7 | 95% | 500mg |
$1,802.95 | 2022-03-31 |
2-(Difluoromethyl)-5-methoxy-6-methylpyridine-3-sulfonamide Related Literature
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
Additional information on 2-(Difluoromethyl)-5-methoxy-6-methylpyridine-3-sulfonamide
Introduction to 2-(Difluoromethyl)-5-methoxy-6-methylpyridine-3-sulfonamide (CAS No. 1806957-02-7) and Its Emerging Applications in Chemical Biology and Drug Discovery
2-(Difluoromethyl)-5-methoxy-6-methylpyridine-3-sulfonamide, identified by its CAS number 1806957-02-7, is a structurally intriguing heterocyclic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound belongs to the pyridine sulfonamide class, a scaffold known for its broad spectrum of biological activities and utility in medicinal chemistry. The presence of a difluoromethyl group, a methoxy substituent, and a methyl group at specific positions on the pyridine ring contributes to its unique electronic and steric properties, making it a promising candidate for further exploration.
The difluoromethyl moiety is particularly noteworthy due to its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug candidates. This feature has been extensively studied in the development of small-molecule inhibitors and activators targeting various biological pathways. In recent years, the incorporation of difluoromethyl groups into drug molecules has been associated with increased bioavailability and reduced susceptibility to enzymatic degradation, thereby improving therapeutic efficacy.
Similarly, the methoxy group at the 5-position of the pyridine ring plays a critical role in influencing the compound's reactivity and interactions with biological targets. Methoxy-substituted pyridines are frequently observed in natural products and bioactive molecules, suggesting their importance in mediating biological functions. The combination of these functional groups with the sulfonamide moiety at the 3-position introduces additional polar interactions, which can enhance solubility and binding affinity to protein targets.
The methyl group at the 6-position further fine-tunes the steric environment of the molecule, influencing its conformational flexibility and access to binding pockets in biological macromolecules. This positional arrangement of substituents may contribute to selective interactions with enzymes or receptors, making this compound a valuable tool for structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. The three-dimensional structure of 2-(Difluoromethyl)-5-methoxy-6-methylpyridine-3-sulfonamide has been computationally analyzed to identify potential binding sites on target proteins. These studies suggest that the compound may interact with key residues involved in catalytic activity or substrate recognition, making it a potential lead for drug development against diseases such as cancer, inflammation, and infectious disorders.
In the realm of oncology research, sulfonamide derivatives have shown promise as inhibitors of kinases and other enzymes overexpressed in tumor cells. The structural features of this compound make it a candidate for targeting aberrant signaling pathways that drive tumor growth and progression. Preclinical studies have demonstrated that sulfonamides can disrupt key molecular interactions involved in cell proliferation and survival, offering a rationale for further investigation.
The role of 2-(Difluoromethyl)-5-methoxy-6-methylpyridine-3-sulfonamide in modulating immune responses has also been explored. Sulfonamides are known to interact with immune-related proteins, influencing inflammatory processes and immune cell function. This compound may serve as a starting point for developing immunomodulatory agents that could be used in treating autoimmune diseases or enhancing vaccine efficacy.
Furthermore, the compound's potential as an antimicrobial agent has not been overlooked. The structural complexity of pyridine sulfonamides often confers resistance to bacterial enzymes that degrade small molecules. This characteristic makes them attractive candidates for combating multidrug-resistant pathogens. Investigating the antimicrobial activity of this compound could open new avenues for addressing emerging infectious diseases.
The synthesis of 2-(Difluoromethyl)-5-methoxy-6-methylpyridine-3-sulfonamide presents an interesting challenge due to the need for precise functionalization at multiple positions on the pyridine ring. Advanced synthetic methodologies, including cross-coupling reactions and transition-metal catalysis, have been employed to achieve high yields and purity. These synthetic strategies not only facilitate access to this compound but also provide insights into scalable production processes for related molecules.
As computational tools continue to evolve, virtual screening techniques are being increasingly utilized to identify novel drug candidates from large chemical libraries. The structural features of this compound make it a promising hit for virtual screening campaigns targeting diverse therapeutic areas. By leveraging machine learning algorithms and high-throughput virtual assays, researchers can rapidly assess the potential biological activity of this molecule before moving into experimental validation.
The growing interest in bioisosterism—replacing one functional group with another while maintaining similar chemical properties—has positioned compounds like 2-(Difluoromethyl)-5-methoxy-6-methylpyridine-3-sulfonamide as valuable scaffolds for drug optimization. The ability to modify substituents without significantly altering core pharmacological properties allows for fine-tuning of potency, selectivity, and pharmacokinetic profiles. This approach is particularly relevant in late-stage drug development where subtle structural changes can lead to significant improvements in therapeutic outcomes.
In conclusion,2-(Difluoromethyl)-5-methoxy-6-methylpyridine-3-sulfonamide (CAS No. 1806957-02-7) represents a structurally sophisticated molecule with multiple potential applications in chemical biology and pharmaceutical research. Its unique combination of functional groups offers opportunities for designing novel therapeutics targeting various diseases. As research progresses, this compound is likely to play an increasingly important role in drug discovery efforts aimed at improving human health.
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